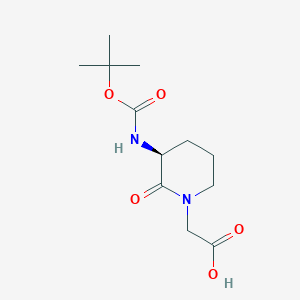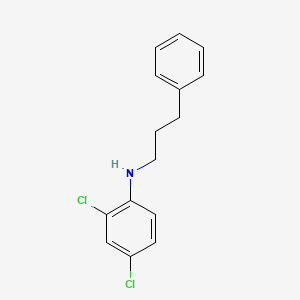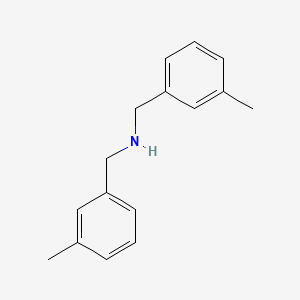
3-碘-1H-吲唑
描述
3-Iodo-1H-indazole: is a heterocyclic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring The presence of an iodine atom at the third position of the indazole ring makes 3-Iodo-1H-indazole a unique derivative with distinct chemical properties
科学研究应用
Chemistry: 3-Iodo-1H-indazole is used as a building block in organic synthesis. Its ability to undergo various reactions makes it valuable for constructing complex molecules.
Biology and Medicine: In medicinal chemistry, 3-Iodo-1H-indazole derivatives have shown potential as kinase inhibitors, which are important in cancer treatment. These compounds can inhibit specific enzymes involved in cell signaling pathways, thereby preventing the proliferation of cancer cells .
Industry: In the pharmaceutical industry, 3-Iodo-1H-indazole is used in the synthesis of drug candidates. Its unique structure allows for the development of novel therapeutic agents with improved efficacy and selectivity.
作用机制
Target of Action
3-Iodo-1H-indazole, a derivative of indazole, has been found to have significant antitumor activity . The primary targets of this compound are human cancer cell lines, including lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) . It has been demonstrated that the 1H-indazole-3-amine structure is an effective hinge-binding fragment, and in Linifanib, it binds effectively with the hinge region of tyrosine kinase .
Mode of Action
The compound interacts with its targets by inhibiting the Bcl2 family members and the p53/MDM2 pathway in a concentration-dependent manner . This interaction leads to changes in cell apoptosis and cell cycle .
Biochemical Pathways
The affected biochemical pathways include the Bcl2 family members and the p53/MDM2 pathway . The downstream effects of these pathways are changes in cell apoptosis and cell cycle .
Result of Action
The molecular and cellular effects of the compound’s action include a promising inhibitory effect against the K562 cell line with the IC 50 (50% inhibition concentration) value of 5.15 µM . This compound showed great selectivity for normal cell (HEK-293, IC 50 = 33.2 µM) .
Action Environment
The action environment can significantly influence the compound’s action, efficacy, and stability. For instance, the C-3 functionalization of 1H-indazole through Suzuki–Miyaura cross-coupling of 3-iodo-1H-indazole with organoboronic acids, catalyzed by various palladium catalysts immobilized over imidazolium ionic liquids, can produce a lot of highly valuable pharmaceutical precursors . The yields of the present Suzuki–Miyaura cross-coupling were mainly determined by the catalyst and the solvent used, more than the chemical structure of the substrate .
生化分析
Biochemical Properties
3-Iodo-1H-indazole plays a crucial role in several biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules, influencing their activity and function. One notable interaction is with tyrosine kinases, where 3-Iodo-1H-indazole acts as an inhibitor. This inhibition is significant in the context of cancer research, as tyrosine kinases are often overactive in cancer cells, leading to uncontrolled cell proliferation. By inhibiting these enzymes, 3-Iodo-1H-indazole can help to regulate cell growth and potentially reduce tumor progression .
Additionally, 3-Iodo-1H-indazole has been shown to interact with the p53/MDM2 pathway, a critical regulator of cell cycle and apoptosis. By modulating this pathway, 3-Iodo-1H-indazole can induce apoptosis in cancer cells, further highlighting its potential as an anticancer agent .
Cellular Effects
The effects of 3-Iodo-1H-indazole on various cell types and cellular processes are profound. In cancer cells, such as those from lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2), 3-Iodo-1H-indazole exhibits significant inhibitory activity. This inhibition is primarily due to its impact on cell signaling pathways, including the p53/MDM2 pathway, which leads to apoptosis and cell cycle arrest .
Moreover, 3-Iodo-1H-indazole influences gene expression by modulating the activity of transcription factors and other regulatory proteins. This modulation can result in altered cellular metabolism, affecting processes such as glycolysis and oxidative phosphorylation. The compound’s ability to interfere with these fundamental cellular processes underscores its potential as a therapeutic agent .
Molecular Mechanism
At the molecular level, 3-Iodo-1H-indazole exerts its effects through several mechanisms. One primary mechanism is the inhibition of tyrosine kinases, which involves binding to the ATP-binding site of these enzymes. This binding prevents the phosphorylation of downstream targets, thereby disrupting signaling pathways that promote cell proliferation and survival .
Additionally, 3-Iodo-1H-indazole interacts with the p53/MDM2 complex, stabilizing p53 and enhancing its tumor suppressor functions. This interaction leads to increased transcription of p53 target genes, promoting apoptosis and cell cycle arrest in cancer cells . The compound’s ability to modulate these critical pathways highlights its potential as a targeted cancer therapy.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Iodo-1H-indazole have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods or under harsh conditions. Studies have shown that 3-Iodo-1H-indazole maintains its inhibitory effects on tyrosine kinases and the p53/MDM2 pathway for several hours in vitro, but prolonged exposure can lead to reduced efficacy .
Long-term studies in vivo have indicated that 3-Iodo-1H-indazole can have sustained effects on tumor growth and cellular function, although its stability and activity may diminish over time. These findings suggest that while 3-Iodo-1H-indazole is a potent inhibitor, its long-term use may require careful monitoring and potential adjustments in dosage .
Dosage Effects in Animal Models
The effects of 3-Iodo-1H-indazole vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth and induces apoptosis with minimal adverse effects. At higher doses, 3-Iodo-1H-indazole can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These toxic effects are likely due to the compound’s impact on cellular metabolism and the accumulation of reactive intermediates.
Threshold effects have been observed, where a specific dosage range maximizes therapeutic benefits while minimizing toxicity. This dosage range is critical for developing safe and effective therapeutic protocols involving 3-Iodo-1H-indazole .
Metabolic Pathways
3-Iodo-1H-indazole is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with cellular components, influencing metabolic flux and altering metabolite levels .
The compound’s metabolism can also affect its efficacy and toxicity, as the formation of reactive intermediates can lead to cellular damage. Understanding the metabolic pathways of 3-Iodo-1H-indazole is essential for optimizing its use in therapeutic applications .
Transport and Distribution
Within cells and tissues, 3-Iodo-1H-indazole is transported and distributed through various mechanisms. The compound can diffuse across cell membranes due to its lipophilic nature, allowing it to reach intracellular targets. Additionally, transporters and binding proteins may facilitate its uptake and distribution, influencing its localization and accumulation within specific cellular compartments .
The distribution of 3-Iodo-1H-indazole within tissues can also affect its therapeutic efficacy and toxicity. For instance, higher accumulation in tumor tissues can enhance its anticancer effects, while distribution to non-target tissues may lead to adverse effects .
Subcellular Localization
The subcellular localization of 3-Iodo-1H-indazole plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with its target enzymes and proteins. Post-translational modifications, such as phosphorylation and ubiquitination, can influence its localization and stability, directing it to specific compartments or organelles .
Understanding the subcellular localization of 3-Iodo-1H-indazole is essential for elucidating its mechanism of action and optimizing its therapeutic potential. Targeting signals and modifications that direct the compound to specific cellular compartments can enhance its efficacy and reduce off-target effects .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-1H-indazole typically involves the iodination of 1H-indazole. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the indazole ring. The reaction can be carried out using iodine (I₂) and an oxidizing agent such as potassium iodate (KIO₃) in an acidic medium. The reaction conditions often involve heating the mixture to facilitate the iodination process.
Industrial Production Methods: Industrial production of 3-Iodo-1H-indazole may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize efficiency and minimize byproducts.
化学反应分析
Types of Reactions: 3-Iodo-1H-indazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings to form carbon-carbon bonds.
Oxidation and Reduction: The indazole ring can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN₃) or potassium cyanide (KCN) in polar aprotic solvents.
Cross-Coupling Reactions: Palladium catalysts (Pd(PPh₃)₄) and bases like potassium carbonate (K₂CO₃) in solvents such as dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or cyano derivatives, while cross-coupling reactions can produce biaryl compounds.
相似化合物的比较
1H-Indazole: The parent compound without the iodine substitution.
3-Bromo-1H-indazole: Similar structure with a bromine atom instead of iodine.
3-Chloro-1H-indazole: Similar structure with a chlorine atom instead of iodine.
Uniqueness: The presence of the iodine atom in 3-Iodo-1H-indazole imparts unique reactivity compared to its halogenated counterparts. Iodine is a larger atom with lower electronegativity, making it more reactive in substitution and coupling reactions. This allows for the synthesis of a broader range of derivatives and enhances its utility in organic synthesis and medicinal chemistry.
属性
IUPAC Name |
3-iodo-2H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5IN2/c8-7-5-3-1-2-4-6(5)9-10-7/h1-4H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDKYMMQGPNFWDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2C=C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80448128 | |
| Record name | 3-Iodo-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80448128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66607-27-0 | |
| Record name | 3-Iodo-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80448128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can 3-iodo-1H-indazole undergo modifications to produce other valuable compounds?
A1: Yes, 3-iodo-1H-indazole serves as a valuable precursor in organic synthesis. For instance, it can undergo Suzuki-Miyaura cross-coupling reactions with organoboronic acids to yield 3-aryl-1H-indazoles []. This reaction is particularly valuable for developing new pharmaceutical precursors.
Q2: What factors significantly influence the success of Suzuki-Miyaura cross-coupling reactions involving 3-iodo-1H-indazole?
A2: Research suggests that the catalyst and solvent systems play crucial roles in the Suzuki-Miyaura cross-coupling reactions of 3-iodo-1H-indazole []. While the chemical structure of the organoboronic acid substrate has some influence, the choice of catalyst and solvent system demonstrably impacts the yield of the desired cross-coupled products. For example, employing ferrocene-based divalent palladium complexes as catalysts and imidazolium ionic liquids as solvents significantly improves reaction outcomes compared to simpler palladium salts and non-ionic liquid systems.
Q3: Does 3-iodo-1H-indazole undergo any unique reactions besides the Suzuki-Miyaura cross-coupling?
A3: Interestingly, 1-arylsulfonyl-3-iodo-1H-indazoles, derivatives of 3-iodo-1H-indazole, can undergo a ring-opening reaction under basic conditions []. This reaction yields ortho-(arylsulfonylamino)benzonitriles. Research suggests that this reaction proceeds through an E2 elimination mechanism, similar to Kemp elimination, and is favored by high temperatures and aprotic polar solvents.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


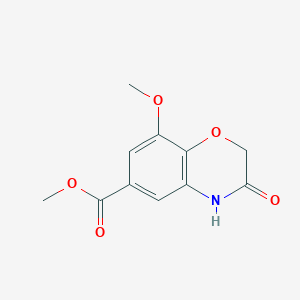
![3-Iodoimidazo[1,2-a]pyridine](/img/structure/B1311280.png)

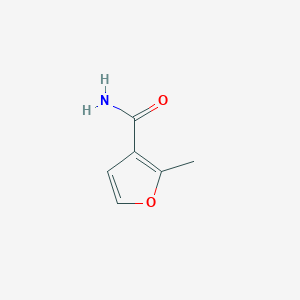
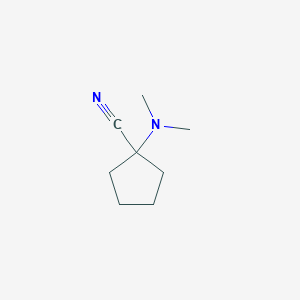
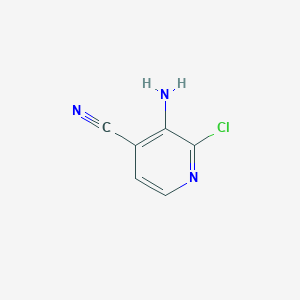
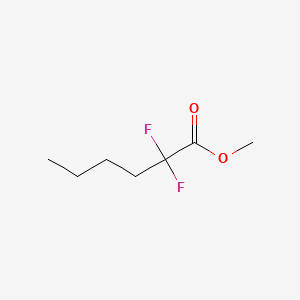
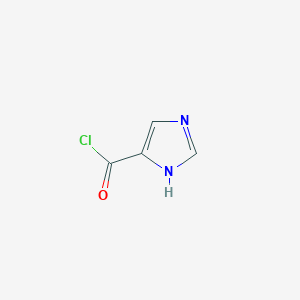


![1-[4-(Diethylamino)-2-hydroxyphenyl]-2,2,2-trifluoro-1-ethanone](/img/structure/B1311304.png)
